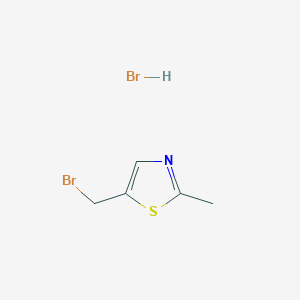![molecular formula C7H5LiN4O2 B13469006 Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13469006.png)
Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be achieved through various synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done by reacting 1H-1,2,4-triazol-5-amine with appropriate β-dicarbonyl compounds and arylglyoxals under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can enhance or alter the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reactant for synthesizing other complex molecules. In biology and medicine, it has shown potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . Additionally, its antiviral and anticancer properties are being explored for developing new therapeutic drugs . In the industrial sector, it can be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This inhibition helps in protecting neuronal cells from damage and inflammation, thereby providing neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate include other triazolo-pyrimidine derivatives such as 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine and 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share similar structural features but differ in their functional groups, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of lithium ion and carboxylate group, which may enhance its stability and efficacy in certain applications.
Eigenschaften
Molekularformel |
C7H5LiN4O2 |
|---|---|
Molekulargewicht |
184.1 g/mol |
IUPAC-Name |
lithium;6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H6N4O2.Li/c1-4-2-8-7-9-5(6(12)13)10-11(7)3-4;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
NJVXVWSLYSJZFL-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC1=CN2C(=NC(=N2)C(=O)[O-])N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


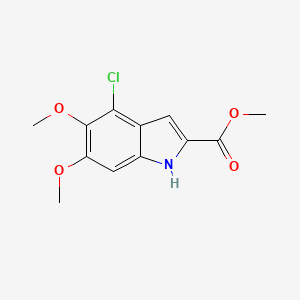
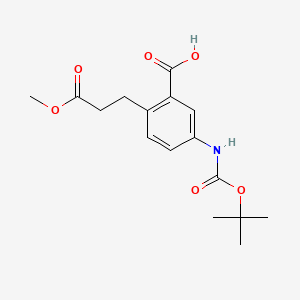
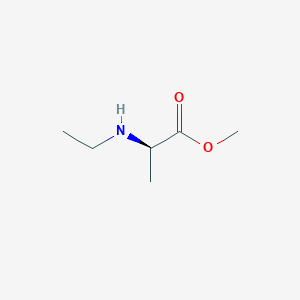
![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)

![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)
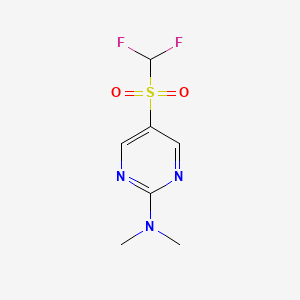
![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)

![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)

